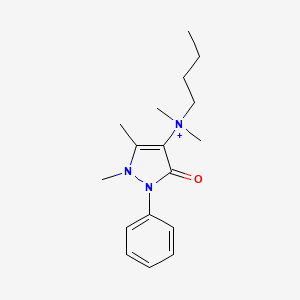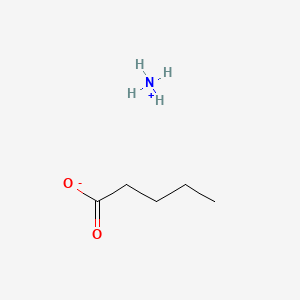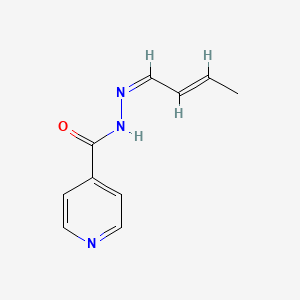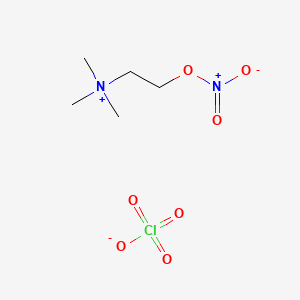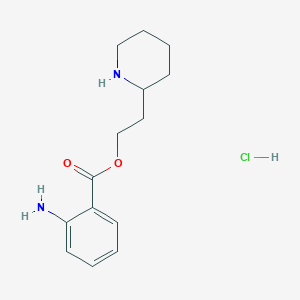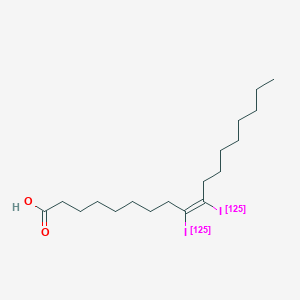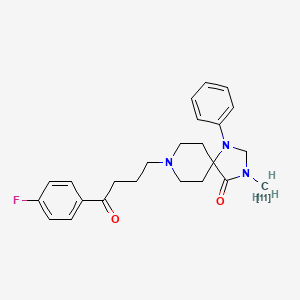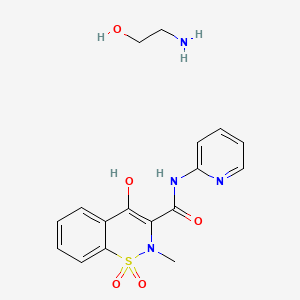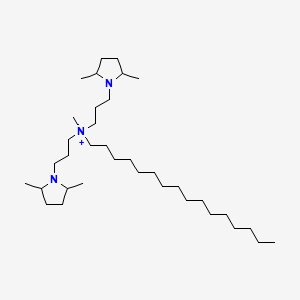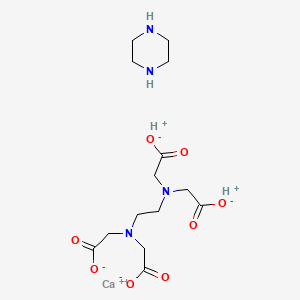
Piperazine edetate calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine edetate calcium is a chemical compound with the molecular formula C14H24CaN4O8. It is known for its use in various scientific and industrial applications, particularly in the field of medicine as an anthelmintic agent. The compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperazine edetate calcium typically involves the reaction of piperazine with ethylenediaminetetraacetic acid (EDTA) in the presence of calcium ions. The process can be summarized as follows:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification steps: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions: Piperazine edetate calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
科学的研究の応用
Piperazine edetate calcium has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and metal ion homeostasis.
Medicine: this compound is used as an anthelmintic agent to treat parasitic worm infections.
Industry: The compound is used in industrial applications for its chelating properties, particularly in water treatment and metal ion sequestration.
作用機序
The mechanism of action of piperazine edetate calcium involves its ability to chelate metal ions. In the case of its anthelmintic activity, piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding to muscle membrane GABA receptors in parasites. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worms . The chelation of metal ions by the compound also plays a role in its biological effects, as it can disrupt metal ion homeostasis in cells.
類似化合物との比較
Piperazine edetate calcium can be compared with other similar compounds, such as:
Piperazine citrate: Another piperazine derivative used as an anthelmintic agent.
Piperazine phosphate: Similar in structure and function, used in similar applications.
Edetate calcium disodium: A chelating agent used to treat lead poisoning.
Uniqueness: this compound is unique due to its dual functionality as both a chelating agent and an anthelmintic compound. This dual action makes it particularly valuable in medical and industrial applications where both properties are beneficial.
特性
CAS番号 |
12002-30-1 |
|---|---|
分子式 |
C14H24CaN4O8 |
分子量 |
416.44 g/mol |
IUPAC名 |
calcium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;piperazine |
InChI |
InChI=1S/C10H16N2O8.C4H10N2.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-6-4-3-5-1;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-6H,1-4H2;/q;;+2/p-2 |
InChIキー |
ROJMAHHOFDIQTI-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].C1CNCCN1.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


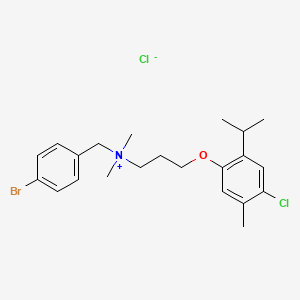
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)

